Methyl 4-methyl-2-oxooxazolidine-4-carboxylate
Description
Methyl 4-methyl-2-oxooxazolidine-4-carboxylate is a heterocyclic organic compound featuring a five-membered oxazolidine ring with a methyl group at the 4-position, a ketone (oxo) group at the 2-position, and a methyl ester substituent at the 4-position. This structure confers unique physicochemical properties, such as rigidity from the oxazolidine ring and polarity from the ester and oxo groups. Its stereochemistry and hydrogen-bonding capabilities (via the oxo group) influence its crystallinity and solubility .
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-6(4(8)10-2)3-11-5(9)7-6/h3H2,1-2H3,(H,7,9) |
InChI Key |
PCDLLYMSBKMVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method Based on Amino Acid Derivatives and S,S'-Dimethyl Dithiocarbonate (Environmentally Friendly Approach)
A recently patented method provides an efficient, environmentally friendly synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which can be adapted for methyl esters such as methyl 4-methyl-2-oxooxazolidine-4-carboxylate. This method involves two key steps:
Step 1: Reacting a 3-position mono-substituted or unsubstituted 2-amino-3-hydroxy methyl propionate hydrochloride (or its analog with methyl substitution at position 4) with S,S'-dimethyl dithiocarbonate in water under inert atmosphere. This reaction is conducted at controlled temperatures (5-35 °C), typically starting with 2-4 hours at 5-15 °C followed by 5-7 hours at 20-30 °C.
Step 2: Hydrolysis of the intermediate compound under alkaline conditions (pH 12-14) in a mixture of ethanol and water to yield the desired 2-oxooxazolidine-4-carboxylic acid derivative.
Post-reaction processing includes drying with anhydrous magnesium sulfate, solvent removal, and chromatographic purification to isolate the pure product.
- Uses water as the solvent, avoiding harmful organic solvents.
- High product yield exceeding 86%.
- Mild reaction conditions with easy control.
- Applicable to various stereoisomers and substituted derivatives, including methyl-substituted oxazolidines.
| Compound Variant | Yield (%) | 1H NMR (400 MHz, D2O) Highlights | 13C NMR (125 MHz, D2O) Highlights |
|---|---|---|---|
| (S)-2-oxooxazolidine-4-carboxylic acid | 88 | 4.22 (m, 2H), 4.16 (m, 1H) | 173.90, 158.90, 68.43, 55.32 |
| (R)-2-oxooxazolidine-4-carboxylic acid | 88 | 4.28 (ddd, 1H), 4.18 (m, 2H) | 173.90, 158.90, 68.43, 55.32 |
| 5-methyl-2-oxooxazolidine-4-carboxylic acid | 89 | 5.04 (p, 1H), 4.42 (m, 1H), 1.29 (dd, 3H) | 173.90, 158.81, 76.45, 61.18, 18.13 |
| (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid | 87 | 4.95 (p, 1H), 4.39 (dd, 1H), 1.24 (d, 3H) | 174.55, 158.80, 76.42, 60.69, 19.32 |
Data adapted from patent CN111808040A, illustrating the robustness of this method across stereoisomers and methyl-substituted variants.
Classical Methods Using Serine and Carbonate Reagents
Earlier methods involve:
- Dissolving L-serine or its methyl ester hydrochloride in aqueous sodium hydroxide.
- Slowly adding bis(trichloromethyl) carbonate or methyl chloroformate dissolved in organic solvents such as dioxane or dichloromethane.
- Stirring at room temperature for several hours.
- Isolation by freeze-drying, filtration, or concentration.
- Use of organic solvents like dioxane, dichloromethane, or acetonitrile poses environmental and safety concerns.
- Product yields are often low (e.g., 8.5% to 62% reported).
- Requires multiple purification steps and handling of irritant chemicals.
These methods are less favored today due to their lower efficiency and environmental impact.
Synthetic Route via Oxazolidine Ring Formation and Esterification
This compound can also be synthesized by:
- Constructing the oxazolidine ring from appropriate amino alcohol precursors.
- Followed by esterification of the carboxylic acid group using methylating agents such as diazomethane or methyl iodide under basic conditions.
This approach is more classical and may require careful control of reaction conditions to avoid side reactions and racemization. It is often used when the free acid is first synthesized and then converted to the methyl ester.
| Method | Solvent System | Key Reagents | Yield (%) | Environmental/Safety Considerations | Notes |
|---|---|---|---|---|---|
| Water-based reaction with S,S'-dimethyl dithiocarbonate | Water | 2-amino-3-hydroxy methyl propionate hydrochloride, S,S'-dimethyl dithiocarbonate | >86 | Environmentally friendly, safe, mild conditions | High yield, stereoselective, scalable |
| Serine + bis(trichloromethyl) carbonate or methyl chloroformate | Organic solvents (dioxane, dichloromethane) | Serine, bis(trichloromethyl) carbonate | 8.5 - 62 | Use of toxic solvents, lower yields, irritant | Older method, less efficient |
| Oxazolidine ring formation + esterification | Various organic solvents | Amino alcohol precursors, methylating agents | Variable | Requires careful handling of reagents | Classical method, multi-step |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and stereochemistry of the synthesized compounds, with characteristic chemical shifts for protons and carbons in the oxazolidine ring and ester functionalities.
The stereochemical integrity is maintained across different isomers, as evidenced by consistent NMR patterns.
The water-based method allows for synthesis of both enantiomers (R and S) and diastereomers of this compound derivatives with high purity and yield.
These compounds serve as valuable intermediates for the synthesis of chiral pharmaceuticals and agrochemicals, highlighting the importance of efficient and green synthetic routes.
The preparation of this compound is best achieved through the recently developed water-based synthesis involving the reaction of amino acid derivatives with S,S'-dimethyl dithiocarbonate followed by alkaline hydrolysis. This method offers significant advantages in yield (>86%), environmental impact, and operational safety compared to classical methods relying on organic solvents and less efficient reagents. Comprehensive NMR data support the structural integrity and stereochemical purity of the products obtained. This approach is recommended for both research and industrial applications requiring this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazolidine ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidines.
Scientific Research Applications
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics . This interaction disrupts the translation process, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 4-methyl-2-oxooxazolidine-4-carboxylate, a comparison with structurally analogous compounds is essential. Key comparisons include:
Structural Analogues with Heterocyclic Cores
Methyl 4-methyl-5-thiazolyl formate (): Structural Differences: Replaces the oxazolidine ring with a thiazole ring (containing sulfur and nitrogen). Implications: Thiazole rings are aromatic, enhancing stability and π-π stacking interactions, unlike the non-aromatic oxazolidine core. The sulfur atom may increase lipophilicity. Applications: Thiazole derivatives are common in pharmaceuticals (e.g., antibiotics), whereas oxazolidines are explored for their conformational flexibility in prodrug design .
Methyl 4-oxotetrahydrothiophene-3-carboxylate ():
- Structural Differences : Features a tetrahydrothiophene (sulfur-containing) ring with an oxo group.
- Implications : The sulfur atom introduces stronger intermolecular interactions (e.g., dipole-dipole) compared to the oxygen-dominated oxazolidine. This may affect melting points and solubility in polar solvents .
Aromatic Esters
Methyl 4-methylsalicylate (): Structural Differences: Contains a benzene ring with a hydroxyl (-OH) and ester group, unlike the oxazolidine ring. Implications: The phenolic -OH enables strong hydrogen bonding, increasing solubility in water compared to the oxazolidine derivative. However, the aromatic system may reduce metabolic stability in biological systems .
- Functional Groups : A simple aromatic ester with a hydroxyl group ortho to the ester.
- Applications : Widely used as a topical analgesic. The absence of a heterocyclic ring limits its utility in stereoselective synthesis compared to this compound .
Terpene-Derived Esters
Sandaracopimaric acid methyl ester ():
- Structural Differences : A diterpene methyl ester with a fused tricyclic framework.
- Implications : Higher molecular weight and hydrophobicity make it less soluble in polar solvents. Such esters are primarily used in resin production, contrasting with the oxazolidine’s role in small-molecule drug design .
Z-Communic acid methyl ester ():
- Structural Features : A labdane diterpene ester with conjugated double bonds.
- Reactivity : The extended conjugation allows for UV-light-induced reactions, unlike the oxazolidine derivative, which lacks π-system reactivity .
Data Table: Key Properties and Comparisons
Research Findings and Functional Insights
- Hydrogen Bonding and Crystallinity : The oxo group in this compound facilitates hydrogen bonding, influencing its crystal packing and melting point (~120–130°C estimated). This contrasts with Methyl 4-methylsalicylate, where -OH groups dominate H-bond networks, resulting in higher crystallinity .
- Reactivity : The oxazolidine ring undergoes ring-opening reactions under acidic conditions, a property exploited in prodrug activation. Thiazole or aromatic esters lack this reversible reactivity .
- Thermal Stability : Terpene-derived esters (e.g., communic acid esters) exhibit higher thermal stability due to their rigid fused-ring systems, whereas oxazolidines may decompose at lower temperatures due to ring strain .
Biological Activity
Methyl 4-methyl-2-oxooxazolidine-4-carboxylate, also referred to as (R)-Methyl 2-oxooxazolidine-4-carboxylate, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₅H₇NO₄
- Molecular Weight : Approximately 145.11 g/mol
- Density : Around 1.3 g/cm³
- Boiling Point : Approximately 357.8 °C
The compound features a five-membered oxazolidine ring with a carboxylate group and a ketone, which contribute to its unique structural properties and biological activities.
This compound exhibits its biological effects primarily through interaction with various molecular targets:
- Protein Synthesis Inhibition : Similar to other oxazolidinone antibiotics, this compound may inhibit protein synthesis by binding to ribosomal subunits, disrupting the translation process.
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways depending on its structural modifications.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been explored as a scaffold for developing new antibiotics due to its ability to inhibit bacterial growth by targeting ribosomal functions.
Case Studies
- Antibiotic Development : In a study focusing on the synthesis of new oxazolidinone derivatives, this compound was identified as a promising lead compound. The derivatives showed enhanced activity against resistant strains of bacteria.
- Enzyme Mechanism Studies : The compound has been utilized in biochemical assays to study enzyme mechanisms, particularly those involved in protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in drug design .
Table 1: Summary of Biological Activities
Additional Applications
Beyond its biological activities, this compound serves as an important intermediate in organic synthesis, particularly in the production of polymers and other materials with specific properties. Its versatility makes it a valuable compound in both academic research and industrial applications.
Q & A
Q. What are the established synthetic routes for Methyl 4-methyl-2-oxooxazolidine-4-carboxylate, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of precursor amines or carboxylic acid derivatives. A common approach includes:
- Step 1: Condensation of a β-amino alcohol with a methyl ester under acidic conditions to form the oxazolidinone ring.
- Step 2: Methylation at the 4-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO).
- Critical Conditions: Temperature control (e.g., 0–5°C for cyclization) and solvent selection (e.g., dichloromethane or THF) are vital to prevent side reactions like over-alkylation. Purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. How is this compound characterized spectroscopically, and what key data confirm its structure?
Methodological Answer:
- NMR Spectroscopy: H NMR confirms the methyl ester (δ ~3.7–3.9 ppm for OCH) and oxazolidinone ring protons (δ ~4.2–4.5 ppm for N–CH). C NMR identifies the carbonyl carbons (C=O at δ ~155–165 ppm).
- IR Spectroscopy: Strong absorption bands at ~1740 cm (ester C=O) and ~1680 cm (oxazolidinone C=O).
- Mass Spectrometry: Molecular ion peak [M+H] matches the molecular formula (CHNO), with fragmentation patterns indicating loss of COCH (−59 Da) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound, and what software tools are recommended?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in solvents like ethanol/water (v/v 1:1).
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement: Employ SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids. Key parameters include R-factor (<5%) and root-mean-square deviation (RMSD) for bond lengths (<0.02 Å). The puckering amplitude (q) and phase angle (φ) of the oxazolidinone ring can be calculated using Cremer-Pople coordinates .
Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
- Case Example: If NMR data conflicts with DFT-calculated H chemical shifts, perform:
- Solvent Correction: Account for solvent effects (e.g., chloroform vs. DMSO) in computational models.
- Conformational Sampling: Use molecular dynamics (MD) to identify dominant conformers in solution.
- Cross-Validation: Compare with solid-state IR or X-ray data to rule out polymorphism. Tools like Gaussian or ORCA are recommended for DFT calculations .
Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?
Methodological Answer:
- Graph Set Analysis: Identify motifs like D (donor) and A (acceptor) using Etter’s rules. For example, N–H···O=C interactions form R_2$$^2(8) rings, stabilizing the crystal lattice.
- Energy Calculations: Use Mercury (CCDC) to quantify interaction energies (e.g., N–H···O ≈ −25 kJ/mol). Dominant hydrogen bonds dictate melting points and solubility .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- Electrophilic Substitution: Activate the oxazolidinone ring via Lewis acids (e.g., BF·EtO) to direct substitution at the 5-position.
- Nucleophilic Additions: Use Grignard reagents at low temperatures (−78°C) to target the carbonyl group without ring opening. Monitor reaction progress via TLC (silica gel, UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
